Rheadan

Alzheimer's disease Cholinesterase inhibition Prolyloligopeptidase

Rheadan resolves the need for structurally authenticated rhoeadine-type alkaloid reference standards in pharmacology. Unlike co-occurring Papaver alkaloids, Rheadan delivers: • Anti-RSV activity: EC50=1.82 µM, SI=18.97 in BEAS-2B cells, dual-targeting RSV F protein & 15-LOX. • Negative control reliability: Weak AChE inhibition (IC50=915±64 µM) eliminates background in cholinesterase screens. • Defined (5bR,13bR,15S) stereochemistry with [α]D23 +235° for HPLC method validation.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
Cat. No. B1244414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRheadan
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CNC2C(C3=CC=CC=C31)OCC4=CC=CC=C24
InChIInChI=1S/C17H17NO/c1-4-8-15-12(5-1)9-10-18-16-14-7-3-2-6-13(14)11-19-17(15)16/h1-8,16-18H,9-11H2/t16-,17-/m1/s1
InChIKeyCNCWDNRLFCEIRN-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rheadan (Rhoeadine): Chemical Identity and Pharmacological Class


Rheadan (synonym: Rhoeadine, CAS 2718-25-4) is a naturally occurring benzazepine alkaloid belonging to the rhoeadine structural class, primarily isolated from Papaver rhoeas L. (corn poppy) and related Papaveraceae species [1]. The compound possesses a defined stereochemical configuration (5bR,13bR,15S) with molecular formula C21H21NO6 and molecular weight 383.40 g/mol, featuring two methylenedioxy groups, one methoxy group, and an N-methyl substituent on a hexacyclic scaffold [2]. Rheadan is classified within the broader isoquinoline alkaloid family but is structurally distinct from aporphine, protopine, and morphinane alkaloids co-occurring in the same plant sources, a differentiation critical to its unique pharmacological fingerprint [3].

Compound class
Natural benzazepine alkaloid probe from Papaver rhoeas L.
Stereochemistry
Defined absolute configuration (5bR,13bR,15S); hexacyclic scaffold
Structural distinction
Structurally distinct from co-occurring aporphine, protopine, and morphinane alkaloids

Why Substitution Fails: Rheadan-Specific Differentiation


The Papaver genus produces over 170 alkaloids spanning at least ten distinct structural classes, yet compounds within the rhoeadine group exhibit pharmacological profiles that cannot be predicted from, or substituted by, co-occurring aporphine, protopine, or morphinane alkaloids [1]. Rheadan's hexacyclic benzazepine scaffold bearing two methylenedioxy rings confers a unique three-dimensional conformation and electronic surface that drives a distinct target engagement pattern in silico—including glucocorticoid receptor binding at 86.89% probability and androgen receptor binding at 72.03%—not shared by structurally divergent Papaver alkaloids [2]. Critically, minor stereochemical variation within the rhoeadine group itself (e.g., isorhoeadine, rhoeagenine) produces measurable divergence in enzyme inhibition selectivity and physicochemical identity, making generic substitution scientifically unsound without explicit comparative data. The quantitative evidence below establishes exactly where Rheadan differs from its closest analogs in ways that directly impact experimental design and procurement decisions [3].

Structural class
Rheadan's hexacyclic benzazepine scaffold drives a distinct target-engagement pattern not shared by aporphine or protopine alkaloids. Across-class substitution may shift biological readouts to unrelated pathways.
Stereochemistry
Minor stereochemical variation within the rhoeadine group (e.g., isorhoeadine, rhoeagenine) produces measurable divergence in enzyme inhibition selectivity. Enantiomer or diastereomer identity may not transfer without explicit comparative data.
Target profile
Rhoeadine-type alkaloids cluster separately from protopine-type alkaloids in hierarchical target-prediction analysis. Substituting a protopine or aporphine alkaloid may engage a fundamentally different receptor space, requiring pathway-specific validation.

Rheadan Quantitative Differentiation Evidence


Cholinesterase Inhibition Selectivity Profile

In a direct comparative study isolating alkaloids from the same Papaver rhoeas extract, (+)-rhoeadine (Rheadan) displayed a markedly different cholinesterase inhibition profile compared to its close structural analog (+)-rhoeagenine and the co-occurring protoberberine alkaloid (-)-stylopine. Rheadan exhibited weak acetylcholinesterase (AChE) inhibition (IC50 = 915 ± 64 µM) with negligible butyrylcholinesterase (BuChE) activity (IC50 > 1000 µM), whereas (+)-rhoeagenine showed no meaningful AChE inhibition (IC50 > 1000 µM) but measurable BuChE inhibition (IC50 = 230 ± 10 µM). (-)-Stylopine was more potent at AChE (IC50 = 522 ± 67 µM) than Rheadan but shared negligible BuChE activity [1] [2]. All three compounds displayed weak prolyloligopeptidase (POP) inhibition (>790 µM). This differential profile means that for studies targeting BuChE-selectivity, rhoeagenine would be preferred; for AChE inhibition, stylopine would be preferred; Rheadan occupies a unique position as the weakest AChE inhibitor among the three, making it suitable as a negative control for cholinesterase assays or for applications where minimal cholinergic interference is required.

Cholinesterase Selectivity
Head-to-head

Rheadan: AChE IC50 915±64 µM; BuChE >1000 µM

Rhoeagenine: AChE >1000 µM; BuChE 230±10 µM

Stylopine: AChE 522±67 µM; BuChE >1000 µM

Rheadan is weakest AChE inhibitor among three
Supports cholinesterase assay negative-control context
Human AChE/BuChE/POP enzymatic assay; context-dependent selectivity
Alzheimer's disease Cholinesterase inhibition Prolyloligopeptidase

Anti-RSV Antiviral Potency and Selectivity Index

In a comprehensive 2026 study integrating virtual screening of 13,131 natural compounds from the TCMSP database with molecular docking, molecular dynamics simulations, and in vitro validation, Rheadan (MOL001473) was identified as the top dual-target candidate against RSV F protein and 15-lipoxygenase (15-LOX). Among 31 compounds that met dual-target binding energy and ADME criteria, Rheadan demonstrated the lowest summed binding energy against both targets [1]. In BEAS-2B human bronchial epithelial cells, Rheadan exhibited significant anti-RSV activity with EC50 = 1.82 µM, low host cell cytotoxicity with IC50 = 34.50 µM, yielding a selectivity index (SI) of 18.97 [1]. An SI > 10 is the accepted threshold for a meaningful antiviral therapeutic window. Time-of-addition experiments indicated Rheadan acts at the early stage of viral infection, and ELISA confirmed significant inhibition of RSV-induced CCL5 and IL-6 secretion, demonstrating concurrent anti-inflammatory activity [1]. While no other compound from the 31-candidate set was advanced to biological validation in this study, Rheadan's selection was data-driven: it outperformed all other candidates in combined in silico metrics and was the only compound subjected to full experimental characterization, establishing it as the current benchmark rhoeadine-type alkaloid for anti-RSV research.

Anti-RSV Activity
Reported
EC50 1.82 µM Selectivity Index 18.97 (IC50 34.50 µM)
Supports RSV antiviral screening context
BEAS-2B cells, RSV A2 strain; dual-target RSV F/15-LOX engagement reported
Antiviral Respiratory Syncytial Virus Selectivity index

Physicochemical QC Identity Markers

Rheadan can be distinguished from its closest stereochemical and structural analogs through well-defined physicochemical constants that serve as identity verification benchmarks for procurement quality control. Rheadan (CAS 2718-25-4) has a melting point of 222°C and specific optical rotation [α]D23 +235° (c = 1.01 in chloroform) or [α]D22 +174° (c = 0.69 in pyridine) [1]. In contrast, rhoeagenine (CAS 5574-77-6), a des-methoxy analog, exhibits a higher melting point of 240-243°C and different chiroptical properties, reflecting its distinct molecular composition (C20H19NO6, MW 369.4 vs. C21H21NO6, MW 383.4 for Rheadan) [2]. Isorhoeadine, a diastereomer of Rheadan, shares the same molecular formula but differs in stereochemical configuration at one or more chiral centers, resulting in divergent optical rotation values and chromatographic retention, as established by chiroptical studies of rhoeadine and isorhoeadine derivatives [3]. These orthogonal physicochemical markers—melting point, specific rotation, and molecular weight—provide a practical QC framework to verify compound identity upon receipt and to detect mislabeling or degradation, which is especially critical given that multiple rhoeadine-type alkaloids co-occur in natural extracts and commercial samples may be misidentified.

QC Identity Markers
Specification review
mp 222°C [α]D23 +235° (CHCl3); MW 383.40
Supports identity verification upon receipt
Three-point panel distinguishes from rhoeagenine (mp 240–243°C) and isorhoeadine
Quality control Stereochemistry Optical rotation

In Vivo Acute Toxicity Benchmark

Rheadan has a reported acute intraperitoneal LD50 of 530 mg/kg in rats, placing it in a moderate toxicity category that is quantitatively distinct from both the high-toxicity morphinane alkaloids and the relatively benign protopine-type alkaloids [1] . For context, morphine—the dominant Papaver somniferum alkaloid—has an LD50 in the range of 200-500 mg/kg (i.p., rat) depending on strain and conditions, while protopine, a common co-occurring alkaloid in Papaver rhoeas, has reported LD50 values exceeding 700 mg/kg [2]. Thebaine, another morphinane alkaloid, is substantially more toxic with LD50 values reported below 100 mg/kg in rodents. Rheadan's intermediate toxicity position (LD50 ~530 mg/kg) is relevant for in vivo experimental design: it is considerably less toxic than thebaine and comparable to the lower end of morphine's reported range, yet more toxic than protopine, necessitating appropriate dose-ranging for animal studies. This toxicity benchmark, combined with the in vitro cytotoxicity data (IC50 = 34.50 µM in BEAS-2B cells), establishes a consistent safety margin profile that should inform dose selection in preclinical pharmacology studies.

Acute Toxicity Benchmark
Class-level
LD50 530 mg/kg i.p., Rattus norvegicus
Supports in vivo dose-range finding
Source review; intermediate toxicity vs. protopine (>700 mg/kg) and thebaine (
Nuclear Receptor Prediction
Data to verify

Glucocorticoid receptor 86.89%

Androgen receptor 72.03%; Dopamine D1 87.61%

In silico SwissModel prediction across 92 Papaver alkaloids
Supports nuclear receptor pathway screening
Computational prediction; requires experimental target-engagement validation
Acute toxicity LD50 Safety pharmacology

Predicted Nuclear Receptor Binding Profile

In silico target prediction using SwissModel cheminformatic analysis across 92 Papaver alkaloids from 10 structural classes revealed that rhoeadine-type alkaloids, including Rheadan, engage a distinct set of molecular targets compared to protopine, aporphine, and morphinane alkaloids [1]. Rheadan specifically shows high predicted binding probability to the glucocorticoid receptor (86.89%), androgen receptor (72.03%), estrogen receptor (72.10%), and thyroid receptor (54.55%), alongside targets such as the dopamine D1 receptor (87.61%) and glutamate NMDA receptor (84.08%) [2]. This nuclear receptor engagement pattern is quantitatively distinct from the protopine class, which preferentially targets muscarinic acetylcholine receptors and serotonin transporters according to the same in silico analysis [1]. While these are computational predictions requiring experimental validation, they provide a data-driven rationale for selecting Rheadan over protopine or aporphine alkaloids when the research objective involves nuclear receptor modulation, neurosteroid pathways, or neuropsychiatric target engagement. The hierarchical clustering analysis from the same study formally groups rhoeadine-type alkaloids as a distinct pharmacological cluster, further supporting that across-class substitution would target fundamentally different biological pathways [1].

Nuclear Receptor Prediction
Data to verify

Glucocorticoid receptor 86.89%

Androgen receptor 72.03%; Dopamine D1 87.61%

In silico SwissModel prediction across 92 Papaver alkaloids
Supports nuclear receptor pathway screening
Computational prediction; requires experimental target-engagement validation
Nuclear receptors In silico target prediction Glucocorticoid receptor

Rheadan High-Value Application Scenarios


RSV Antiviral Drug Discovery

Rheadan is the only rhoeadine-type alkaloid with experimentally validated anti-RSV activity (EC50 = 1.82 µM, SI = 18.97 in BEAS-2B cells) and demonstrated dual-target engagement against RSV F protein and 15-LOX, confirmed by 100 ns molecular dynamics simulations showing stable binding conformations [1]. Its concurrent inhibition of RSV-induced CCL5 and IL-6 secretion provides a combined antiviral/anti-inflammatory mechanism that is mechanistically distinct from current RSV fusion inhibitors (e.g., presatovir) and monoclonal antibodies (e.g., nirsevimab) that solely target the F protein. Rheadan should be prioritized as a natural product lead scaffold for RSV drug discovery programs, especially those seeking compounds that address both viral replication and host inflammatory responses.

Negative Control for Cholinesterase Assays

With IC50 values of 915 ± 64 µM (AChE) and >1000 µM (BuChE), Rheadan is one of the weakest cholinesterase inhibitors among tested Papaver alkaloids—1.75-fold less potent at AChE than stylopine (IC50 = 522 ± 67 µM) and >535-fold weaker than the clinical standard galanthamine [1]. This makes Rheadan an ideal negative control compound for cholinesterase inhibition assays when screening Papaver-derived alkaloid libraries, ensuring that observed cholinergic effects are not confounded by background AChE/BuChE inhibition from the test compound itself.

Nuclear Receptor Pharmacology Studies

Rheadan's in silico target prediction profile shows high-confidence binding probability to the glucocorticoid receptor (86.89%) and androgen receptor (72.03%), a pattern not shared by protopine-type or morphinane alkaloids from the same plant family [1]. This computationally predicted nuclear receptor engagement, combined with a defined toxicity benchmark (LD50 = 530 mg/kg i.p.), positions Rheadan as a rational starting point for experimental validation in glucocorticoid-mediated inflammation or androgen receptor signaling studies, where substitution with a protopine or aporphine alkaloid would engage an entirely different target space [2].

Stereochemical Reference Standard

The well-characterized physicochemical fingerprint of Rheadan—melting point 222°C, [α]D23 +235° (c = 1.01, CHCl3), and (5bR,13bR,15S) absolute configuration—makes it the preferred reference standard for developing HPLC, LC-MS, or polarimetric methods to resolve and quantify rhoeadine-type alkaloids in plant extracts or synthetic mixtures [1]. The 18-21°C melting point difference from rhoeagenine and the distinct optical rotation from isorhoeadine provide two orthogonal, instrumentally accessible parameters for method validation and system suitability testing [2].

Application
Selection Property
Validation Focus
RSV antiviral screening studies
Dual-target engagement context (RSV F protein / 15-LOX)
Antiviral EC50 and selectivity-index endpoints
Cholinesterase assay negative-control context
Minimal AChE/BuChE inhibition profile among tested Papaver alkaloids
Cholinergic interference exclusion in alkaloid-library screens
Nuclear receptor pathway studies
Reported glucocorticoid/androgen receptor binding prediction
Target-engagement experimental validation
Chiral reference-standard workflow
Defined chiroptical and thermal identity markers
QC identity verification panel (mp, optical rotation, MW)
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